molecular formula C6H7NO2S B3052173 2,4-Thiazolidinedione, 3-allyl- CAS No. 39137-27-4

2,4-Thiazolidinedione, 3-allyl-

Cat. No. B3052173
CAS RN: 39137-27-4
M. Wt: 157.19 g/mol
InChI Key: LCUIYFVDGMBHBA-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione (TZD) is a privileged and highly utilized scaffold for the development of pharmaceutically active compounds . This sulfur-containing heterocycle is a versatile pharmacophore that confers a diverse range of pharmacological activities .


Synthesis Analysis

TZD has been shown to exhibit biological action towards a vast range of targets interesting to medicinal chemists . The review provides insight into both the historical conventional and the use of novel methodologies to synthesize the TZD core framework . Synthetic procedures utilized to substitute the TZD molecule at the activated methylene C5 and N3 position are also reviewed .


Molecular Structure Analysis

The molecular structure of 2,4-Thiazolidinedione is a five-membered ring heterocycle . When it is decorated further with two carbonyl groups at position 2 and 4, the ring system is termed 2,4-thiazolidinedione .


Chemical Reactions Analysis

The review discusses the methods used to prepare biologically active members of this class and the pharmacological potency of these compounds . It also provides insight into the synthetic procedures utilized to substitute the TZD molecule .


Physical And Chemical Properties Analysis

TZD exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, TZD is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound-assisted synthesis : A green synthesis method for N-thiazolidine-2,4-dione isoxazoline derivatives, using ultrasound irradiation in aqueous media, demonstrates an environmentally friendly and efficient approach to creating novel compounds from 2,4-thiazolidinedione (Thari et al., 2020).
  • Regioselective synthesis : Research on the regioselective synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives highlights the versatility of 2,4-thiazolidinedione in producing new compounds with potential antibacterial properties (Shiran et al., 2013).
  • Chemo- and regioselective synthesis : The creation of allyl substituted 3-thiazoline-carboxylates from thiazolidines showcases the potential for chemoselective and regioselective transformations, crucial for developing diverse chemical entities (Fernandez et al., 2001).

Biological Activities

  • Antioxidant activity : Research demonstrates the antioxidant properties of 2,4-thiazolidinedione derivatives, indicating their potential use in combating oxidative stress-related conditions (Shahnaz, 2013).
  • Antimicrobial and cytotoxicity evaluation : Studies on novel 3-allyl-2-iminothiazolidin-4-one derivatives reveal their antimicrobial properties and selective cytotoxicity, suggesting therapeutic potential in targeting specific bacterial and cancer cells (Hammad et al., 2021).

Applications in Drug Development

  • Ligand design : 2,4-Thiazolidinedione's structural versatility enables the design of ligands for antimicrobial, antitumor, and antidiabetic agents, presenting a wide range of therapeutic applications (Singh et al., 2022).
  • Structural modification : The ability to modify 2,4-thiazolidinedione at key positions (N‐3 and C‐5) opens avenues for creating novel drug molecules to address various clinical disorders, demonstrating the compound's adaptability in pharmaceutical research (Bireddy et al., 2020).

Advanced Material Development

  • Sensor technology : The synthesis of 2,4-thiazolidinedione based macrocycles suitable for Fe3+ sensing illustrates its potential in creating selective sensors for specific metal ions, highlighting applications in material science and environmental monitoring (Sepay et al., 2018).

Safety And Hazards

The safety data sheet indicates that 2,4-Thiazolidinedione causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research into developing clinical agents, which act as modulators of peroxisome proliferator-activated receptors gamma (PPARγ), protein tyrosine phosphatase 1B (PTP1B), and aldose reductase 2 (ALR2), are discussed . These are the three most targeted receptors for the treatment of diabetes mellitus (DM) .

properties

IUPAC Name

3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUIYFVDGMBHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192384
Record name 2,4-Thiazolidinedione, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Thiazolidinedione, 3-allyl-

CAS RN

39137-27-4
Record name 3-(2-Propen-1-yl)-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39137-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Thiazolidinedione, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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